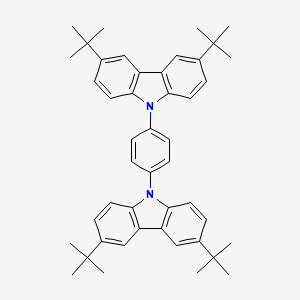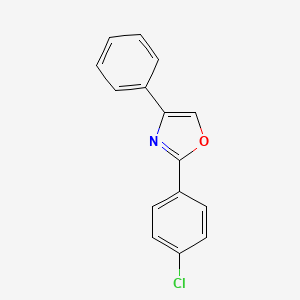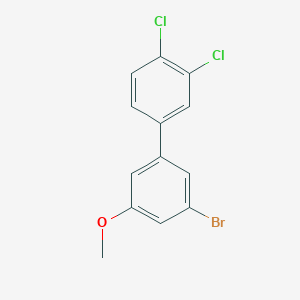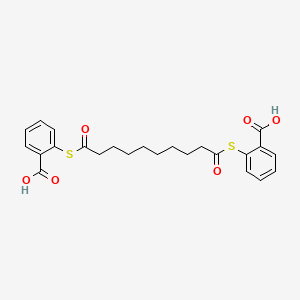
3-(3,4-Dimethoxyphenyl)prop-2-enoyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)prop-2-enoyl azide is an organic compound with the molecular formula C11H11N3O3 It is characterized by the presence of a phenyl ring substituted with two methoxy groups and an azide functional group attached to a prop-2-enoyl chain
Métodos De Preparación
The synthesis of 3-(3,4-Dimethoxyphenyl)prop-2-enoyl azide typically involves the reaction of 3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride with sodium azide. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, under controlled temperature conditions to ensure the formation of the azide compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired product with high purity .
Análisis De Reacciones Químicas
3-(3,4-Dimethoxyphenyl)prop-2-enoyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones under specific conditions.
Aplicaciones Científicas De Investigación
3-(3,4-Dimethoxyphenyl)prop-2-enoyl azide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dimethoxyphenyl)prop-2-enoyl azide involves its ability to undergo cycloaddition reactions, forming stable triazole rings. These triazole rings can interact with various biological targets, potentially inhibiting enzymes or disrupting cellular processes. The methoxy groups on the phenyl ring may also contribute to its biological activity by enhancing its binding affinity to specific molecular targets .
Comparación Con Compuestos Similares
3-(3,4-Dimethoxyphenyl)prop-2-enoyl azide can be compared with other similar compounds, such as:
3-(3,4-Dimethoxyphenyl)propanoic acid: This compound lacks the azide group and has different chemical reactivity and applications.
3-(4-Chlorophenyl)prop-2-enoyl azide: This compound has a chloro substituent instead of methoxy groups, leading to different chemical and biological properties.
3-(3,4-Dimethoxyphenyl)prop-2-enoyl chloride: This compound is a precursor in the synthesis of the azide compound and has different reactivity due to the presence of the chloride group.
Propiedades
Número CAS |
149242-84-2 |
|---|---|
Fórmula molecular |
C11H11N3O3 |
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
3-(3,4-dimethoxyphenyl)prop-2-enoyl azide |
InChI |
InChI=1S/C11H11N3O3/c1-16-9-5-3-8(7-10(9)17-2)4-6-11(15)13-14-12/h3-7H,1-2H3 |
Clave InChI |
XYKYDNQPGCQVKG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC(=O)N=[N+]=[N-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile](/img/structure/B12546193.png)
![6-[2-(Benzenesulfinyl)-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B12546195.png)
![2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12546208.png)
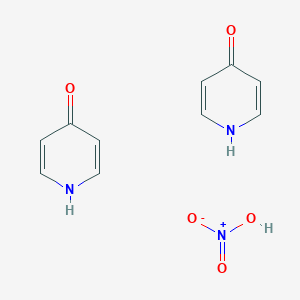

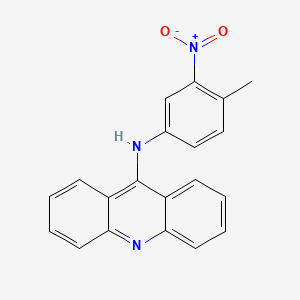
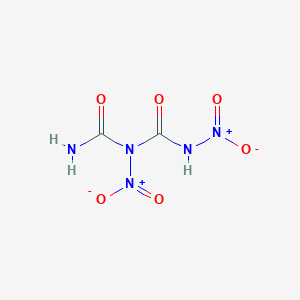
phosphanium bromide](/img/structure/B12546250.png)
![(3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol](/img/structure/B12546265.png)
